2-Morpholin-4-yl-2-(3-pyridyl)ethylamine
Overview
Description
“2-Morpholin-4-yl-2-(3-pyridyl)ethylamine” is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.28 . It appears as a thick paste .
Molecular Structure Analysis
The InChI code for “2-Morpholin-4-yl-2-(3-pyridyl)ethylamine” is 1S/C11H17N3O/c12-8-11(10-2-1-3-13-9-10)14-4-6-15-7-5-14/h1-3,9,11H,4-8,12H2 . This suggests that the molecule contains a morpholine ring and a pyridine ring connected by an ethylamine linker.Physical And Chemical Properties Analysis
“2-Morpholin-4-yl-2-(3-pyridyl)ethylamine” is a solid at room temperature . It should be stored at 0-8 °C . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Corrosion Inhibition
2-Morpholin-4-yl-2-(3-pyridyl)ethylamine (among other ligands) was used in the synthesis of Cd(II) Schiff base complexes. These complexes demonstrated significant properties for corrosion inhibition on mild steel, especially in acidic environments. This finding suggests potential applications in materials and corrosion engineering (Das et al., 2017).
Synthesis of Enamines
The compound played a role in the synthesis of enamines from 2-methylcyclohexanone, demonstrating its utility in organic chemistry for creating specific molecular structures. These reactions explored the selectivity and stereochemistry of various synthetic processes (Colonna et al., 1970).
Derivatization in Analytical Chemistry
In analytical chemistry, this compound was involved in the derivatization of aliphatic amines in waste water and surface water, facilitating their detection and analysis through gas chromatography-mass spectrometry. This application is crucial in environmental monitoring and pollution control (Sacher et al., 1997).
Pharmaceutical Research
In the pharmaceutical field, derivatives of 2-Morpholin-4-yl-2-(3-pyridyl)ethylamine were studied for their potential as multi-action therapeutic agents. These studies included investigations into their enzymatic inhibitory activities and antimicrobial properties, highlighting the compound's relevance in drug discovery (Can et al., 2017).
Safety And Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P260 (do not breathe dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
properties
IUPAC Name |
2-morpholin-4-yl-2-pyridin-3-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-8-11(10-2-1-3-13-9-10)14-4-6-15-7-5-14/h1-3,9,11H,4-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKWIAMIMXGSJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CN)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407289 | |
Record name | 2-Morpholin-4-yl-2-(3-pyridyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-4-yl-2-(3-pyridyl)ethylamine | |
CAS RN |
410544-52-4 | |
Record name | β-3-Pyridinyl-4-morpholineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=410544-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Morpholin-4-yl-2-(3-pyridyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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